REACTION_CXSMILES
|
[CH:1]1[C:2]2[N:3]([CH:12]=[CH:13][CH:14]=2)[CH:4]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:6]=1.[Br:15]N1C(=O)CCC1=O>C(Cl)Cl>[Br:15][C:12]1[N:3]2[CH:4]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:6]=[CH:1][C:2]2=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C=1C=2N(C=C(N1)C(=O)OCC)C=CC2
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude solid purified
|
Type
|
CUSTOM
|
Details
|
HPLC (1% IPA/heptane (0-5 minutes) to 2% isocratic)
|
Duration
|
2.5 (± 2.5) min
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2N1C=C(N=C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |